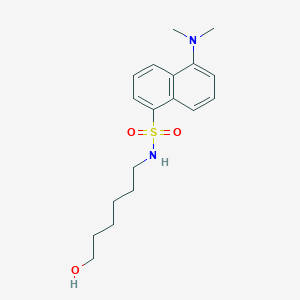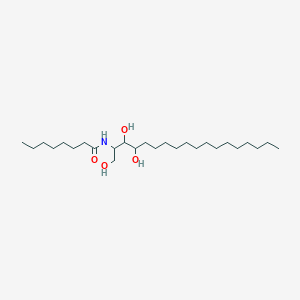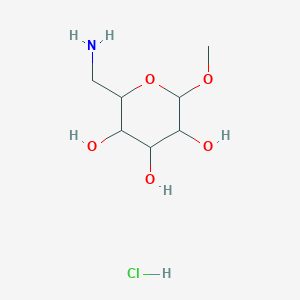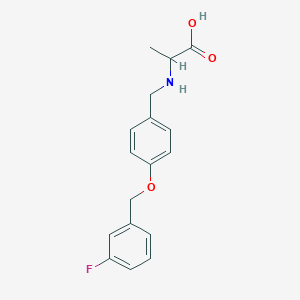![molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder with a molecular formula of C18H32CaN2O10 and a molecular weight of 476.53 g/mol . This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its role as a vitamin and its stability compared to free pantothenic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is synthesized through the reaction of pantothenic acid with calcium hydroxide. The process involves the following steps:
Pantothenic Acid Preparation: Pantothenic acid is synthesized from β-alanine and pantoic acid.
Calcium Salt Formation: Pantothenic acid is then reacted with calcium hydroxide to form calcium D-pantothenate.
Industrial Production Methods
In industrial settings, the production of calcium D-pantothenate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often crystallized and dried to obtain the final white crystalline powder .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release pantothenic acid and calcium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The amide group in the compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Hydrolysis: Pantothenic acid and calcium ions.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in the formulation of vitamin supplements and as a therapeutic agent for conditions related to vitamin B5 deficiency.
Industry: Employed in the food and cosmetic industries as a nutrient supplement and stabilizer
Mécanisme D'action
The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantothenic Acid: The free acid form of vitamin B5.
Pantothenol: An alcohol analog of pantothenic acid, often used in cosmetics.
Pantethine: A dimeric form of pantothenic acid with additional biological activity.
Uniqueness
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its stability and solubility compared to free pantothenic acid. It is more stable in formulations and has better bioavailability, making it a preferred choice in supplements and fortified foods .
Propriétés
Formule moléculaire |
C9H16CaNO5+ |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
Clé InChI |
SXRRAEDIIGNDNU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)



![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)

![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)




